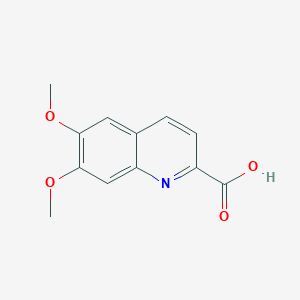
6,7-Dimethoxyquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxyquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions of the quinoline ring and a carboxylic acid group at the 2nd position
作用機序
Target of Action
The primary target of 6,7-Dimethoxyquinoline-2-carboxylic acid is the amyloid-beta (Aβ) aggregation . Aβ aggregation is a significant factor responsible for cognitive decline and memory deficits in Alzheimer’s disease .
Mode of Action
This compound acts as an inhibitor of Aβ aggregation . It interacts with Aβ, preventing its aggregation and formation of neurotoxic oligomers, protofibrils, and plaques .
Biochemical Pathways
The compound affects the biochemical pathway related to the aggregation of Aβ. By inhibiting the aggregation of Aβ, it prevents the formation of neurotoxic oligomers, protofibrils, and plaques, which are associated with neuronal cell death .
Result of Action
The result of the action of this compound is the inhibition of Aβ aggregation . This leads to a decrease in the formation of neurotoxic oligomers, protofibrils, and plaques, thereby attenuating Aβ-induced neurotoxicity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoline-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.
Methylation: The quinoline ring is subjected to methylation to introduce methoxy groups at the 6th and 7th positions.
Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to achieve the desired product.
化学反応の分析
Types of Reactions: 6,7-Dimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the quinoline ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
科学的研究の応用
6,7-Dimethoxyquinoline-2-carboxylic acid has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
6,7-Dimethoxyquinoline-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound without methoxy and carboxylic acid groups.
6,7-Dimethoxyquinoline: Lacks the carboxylic acid group.
2-Carboxyquinoline: Lacks the methoxy groups.
Each of these compounds has distinct properties and applications, making this compound unique in its own right.
特性
IUPAC Name |
6,7-dimethoxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-7-3-4-8(12(14)15)13-9(7)6-11(10)17-2/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGBLROXONFBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














